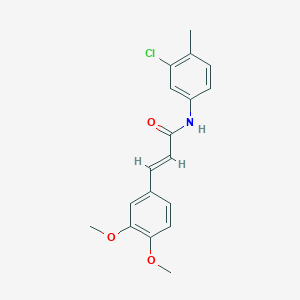

N-(3-氯-4-甲基苯基)-3-(3,4-二甲氧基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and acrylamide functionalization. For instance, a related compound, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide, was synthesized through an efficient four-step procedure starting from diaminoethane, showcasing the complexity and the precision required in synthesizing such acrylamides (Ling et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in the acrylamide family is critically important for their chemical properties and potential applications. X-ray crystallography is a common technique used to elucidate the structure of such molecules. For example, the synthesis, separation, and X-ray crystal structure determination of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid demonstrate the importance of structural analysis in understanding the properties of these compounds (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamides, including N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, participate in various chemical reactions, such as polymerization, due to the reactive acrylamide group. These reactions are essential for creating polymers with specific characteristics for targeted applications. The study on the polymerization of a novel functional acrylamide highlights the ability to homopolymerize and copolymerize with methyl methacrylate (MMA), showcasing the versatility of acrylamides in chemical synthesis and polymer science (Ling et al., 1999).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the practical application of the synthesized compounds, affecting their behavior in solution and their suitability for various applications. Research on the swelling properties of acrylamide-N,N'-methylene bis(acrylamide) hydrogels, for example, provides insight into how the crosslinker ratio and acid concentration affect the swelling behaviors, demonstrating the impact of molecular structure on physical properties (Özeroğlu & Bi̇rdal, 2009).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, including reactivity, stability, and interaction with other molecules, are central to its potential applications. Studies on similar compounds provide valuable insights into how functional groups affect these properties. For example, the synthesis and polymerization of N-(2,4,5-trichlorophenyl) Acrylamide Monomer and its thermal and antimicrobial properties highlight the significance of the acrylamide group in determining the compound's reactivity and stability (Tale & Jagtap, 2011).

科学研究应用

丙烯酰胺的立体定向聚合

各种 N,N-二烷基丙烯酰胺(包括 N,N-二甲基丙烯酰胺 (DMA))的立体定向阴离子聚合研究表明,这些化合物可以聚合以生成具有可控分子量分布和立体化学的聚合物。聚合过程的效率受 Et2Zn 等添加剂的存在影响,这可能导致分子量分布窄且具有不同程度的等规性、间规性和非规性的聚合物 (Kobayashi 等人,1999 年)。

丙烯酰胺衍生物对亲水化合物的识别

新的氟烷基封端的 N-(1,1-二甲基-3-氧代丁基)丙烯酰胺低聚物已证明具有选择性识别和转移亲水氨基和 N,N-二甲基氨基化合物从水溶液到有机介质的能力。这种选择性识别表明在化学分离和传感器技术中的潜在应用 (Sawada 等人,2000 年)。

丙烯酰胺的可控 RAFT 聚合

在特定条件下,已经实现了 N-异丙基丙烯酰胺 (NIPAM) 的可控室温 RAFT(可逆加成-断裂链转移)聚合,这表明了一种生产具有热响应性的聚合物的方法,该聚合物在药物输送系统中具有潜在应用 (Convertine 等人,2004 年)。

丙烯酰胺的化学和安全性

丙烯酰胺是聚丙烯酰胺合成的前体,因其在土壤调节、废水处理以及化妆品、造纸和纺织工业中的应用而被广泛研究。尽管其工业用途广泛,但丙烯酰胺的潜在健康影响也一直是研究的主题,这强调了了解其化学和生化特性对于在各种应用中安全使用它的重要性 (Friedman,2003 年)。

聚合和传感应用

通过原子转移自由基聚合 (ATRP) 对 (甲基)丙烯酰胺进行聚合的研究以及丙烯酰胺的硫脲衍生物的合成表明了广泛的应用,包括从提高石油采收率到开发具有抗生物膜特性的新型抗菌剂。这些研究表明丙烯酰胺及其衍生物在为环境、生物医学和工业应用创造功能材料方面的多功能性 (Teodorescu 和 Matyjaszewski,2000 年);(Limban 等人,2011 年)。

属性

IUPAC Name |

(E)-N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-4-7-14(11-15(12)19)20-18(21)9-6-13-5-8-16(22-2)17(10-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRTWISSAFHEKV-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)

![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)

![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)